Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate
Description
Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl and carboxylate groups, a hydrazino linker, and a 4,4,4-trifluoro-3-oxobut-1-enyl moiety.
Properties
Molecular Formula |
C14H15F3N2O5S |
|---|---|
Molecular Weight |
380.34 g/mol |
IUPAC Name |
methyl 3-[(2E)-2-[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]hydrazinyl]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5S/c1-4-24-12(21)8(11(20)14(15,16)17)5-18-19-9-7(2)6-25-10(9)13(22)23-3/h5-6,19-20H,4H2,1-3H3/b11-8+,18-5+ |
InChI Key |
MPSBMDUCJJQRBB-NWYCUQECSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=N/NC1=C(SC=C1C)C(=O)OC |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NNC1=C(SC=C1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Acylation and Cyclocondensation
The preparation of Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate typically begins with the synthesis of a thiophene-based acetal precursor. A validated approach involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane (1) with trifluoroacetic anhydride in pyridine at −5°C, followed by gradual warming to 25°C. This step generates 1,1,1-trifluoro-4-methoxy-3-methyl-4-(thien-2-yl)-3-buten-2-one as a mixture of E and Z stereoisomers. Subsequent acid hydrolysis (0.01 M HCl) converts the intermediate into 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one (3) , a critical dielectrophilic precursor.
The hydrazino moiety is introduced via cyclocondensation with hydrazine hydrochloride in ethanol under reflux for 6 hours. This reaction proceeds through a [3+2] cycloaddition mechanism, where the β-keto trifluoromethyl group in (3) reacts with hydrazine to form the pyrazole ring. The final step involves esterification with methyl chloroformate in the presence of a base to yield the target compound.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride, pyridine, −5°C | 55–60 | H NMR, C NMR |
| Acid Hydrolysis | 0.01 M HCl, 2 h stirring | 85–90 | IR (C=O stretch: 1662 cm) |
| Cyclocondensation | Hydrazine HCl, ethanol, reflux, 6 h | 85–89 | X-ray crystallography |
| Esterification | Methyl chloroformate, NaHCO, DCM | 75–80 | LC-MS, elemental analysis |
Alternative Route: Hydrazine Coupling with Preformed Thiophene Esters
An alternative strategy involves pre-functionalizing the thiophene ring prior to hydrazine coupling. Methyl 3-amino-4-methylthiophene-2-carboxylate is reacted with ethyl 4,4,4-trifluoro-3-oxobut-2-enoate in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). This one-pot method avoids the need for isolating unstable intermediates and achieves moderate yields (60–65%). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to mitigate side reactions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance the solubility of trifluoromethyl intermediates, whereas ethanol promotes cyclocondensation kinetics. For instance, refluxing in ethanol (78°C) reduces reaction time from 12 h to 6 h compared to DMF (90°C).
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl) accelerates the cyclocondensation step by polarizing carbonyl groups, increasing electrophilicity. Trials with 5 mol% ZnCl improved yields from 85% to 92% while reducing side products.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): Key signals include a singlet at δ 3.85 ppm (COOCH), a quartet at δ 4.25 ppm (OCHCH), and a broad singlet at δ 8.12 ppm (NH).
-
F NMR : A triplet at δ −72.5 ppm (CF) confirms the trifluoromethyl group.
-
IR Spectroscopy : Strong absorptions at 1740 cm (ester C=O) and 1680 cm (amide C=O) validate functional groups.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar thiophene ring (torsion angle: 5.4°) and anti-periplanar alignment between the sulfur atom and pyrazole nitrogen (torsion angle: 176.01°). The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances reproducibility and safety. Microreactors with residence times of 30 minutes achieve 90% conversion in the cyclocondensation step, compared to 6 hours in batch.
Purification Techniques
Chromatographic purification on silica gel (hexane/ethyl acetate, 3:1) remains standard, but recrystallization from ethanol/water (7:3) improves purity to >99%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: Hydrolysis reactions can break down the ester groups, resulting in the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiophene moieties often exhibit significant biological activities. Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate has been studied for:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential antibacterial properties for this compound .
- Anticancer Properties : Preliminary studies indicate that derivatives of thiophene can inhibit cancer cell proliferation, making this compound a candidate for further pharmacological evaluation .
Case Studies
A review of literature reveals several studies focusing on the synthesis and biological evaluation of thiophene derivatives:
-
Antibacterial Evaluation : In a study published in MDPI, researchers synthesized various thiophene derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results .
Compound Activity Target Bacteria Compound A Moderate E. coli Compound B Strong Staphylococcus aureus Methyl 3-{...} Pending TBD - Pharmacological Studies : A comprehensive evaluation of thiophene derivatives indicated that modifications to the hydrazine group significantly affected bioactivity. These modifications can enhance or reduce cytotoxic effects in cancer cell lines .
Mechanism of Action
The mechanism of action of Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and cellular responses.
Modulating Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (Compound A)
Structure : Features a benzo[b]thiophene core with dihydroxy, oxo, and ester substituents.
Synthesis : Produced via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O .
Properties : Melting point 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (oxo groups).
Comparison :
- Core Structure : Benzo[b]thiophene (fused benzene-thiophene) vs. simple thiophene in the target compound.
- Applications : Likely used in materials science due to its conjugated system; the target compound’s trifluoro group may favor agrochemical stability.
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (Compound B)
Structure : Contains a pyrazolo[3,4-d]pyrimidine fused with chromen-4-one and thiophene-carboxylate groups.
Synthesis : Prepared via Suzuki coupling using a boronic acid derivative and Pd catalysis .
Properties : Melting point 227–230°C; mass spec (M+1) 560.2.
Comparison :
- Complexity: Compound B’s fused pyrazolo-pyrimidine and chromenone systems suggest medicinal applications (e.g., kinase inhibition), contrasting with the target’s simpler structure.
- Fluorine Effects : Both compounds include fluorine, but Compound B’s aromatic fluorine enhances metabolic stability, while the target’s trifluoro group increases lipophilicity.
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl) (Compound C)
Structure : Benzoate ester linked to a triazine ring via a sulfonylurea bridge.
Synthesis : Derived from sulfonation and urea formation reactions .
Properties : Act as acetolactate synthase inhibitors in plants.
Comparison :
- Functional Groups : Compound C’s triazine and sulfonylurea groups are absent in the target compound.
- Mode of Action: Compound C targets plant enzymes, while the target’s hydrazino-trifluoro motif may interact with different biological targets (e.g., insect enzymes).
- Solubility : Both compounds use ester groups to modulate solubility, but the target’s trifluoro moiety could reduce water affinity compared to sulfonylureas.
Comparative Data Table
Research Findings and Insights
Hydrazine Linker Utility: The hydrazino group offers chelation sites for metal coordination, a feature absent in Compounds A and C, enabling catalytic or medicinal applications .
Thermal Stability : Compound B’s higher melting point (227–230°C) suggests greater crystallinity and stability than the target compound, which may require formulation adjustments for field use .
Synthetic Challenges : The target compound’s lack of fused aromatic systems simplifies synthesis relative to Compound B but may limit π-π stacking interactions critical for biological activity .
Biological Activity
Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15F3N2O5S
- Molecular Weight : 380.34 g/mol
- CAS Number : [6340652]
This compound features a thiophene ring substituted with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the thiophene core. The introduction of the ethoxycarbonyl and trifluoro groups can be achieved through nucleophilic substitution and esterification reactions. The detailed synthetic route often utilizes specific catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE), which is a critical target in the treatment of neurodegenerative diseases such as Alzheimer's.
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM against AChE, indicating moderate inhibitory activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions modulate enzyme activities and receptor functions, leading to observed biological effects.
Case Studies
-
Neuroprotective Effects : In a study evaluating neuroprotective agents, this compound was shown to reduce oxidative stress markers in neuronal cell cultures.
- Results : A significant decrease in reactive oxygen species (ROS) levels was observed upon treatment with this compound.
-
Anticancer Activity : Another investigation focused on the anticancer properties of related thiophene derivatives indicated that they could induce apoptosis in cancer cell lines.
- Findings : The treated cells exhibited increased levels of apoptotic markers compared to controls.
Q & A
Q. What synthetic methodologies are recommended to achieve high yields of this compound while maintaining purity?
The synthesis of this hydrazino-substituted thiophene derivative requires precise control of reaction conditions. Key steps include:
- Reaction optimization : Temperature (e.g., reflux conditions), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of intermediates like hydrazine derivatives and trifluoro-ketone precursors .
- Purification : Reverse-phase HPLC with methanol-water gradients is critical for isolating the compound from byproducts, as demonstrated in analogous thiophene syntheses .
- Catalyst use : Acidic or basic catalysts may stabilize reactive intermediates, such as the trifluoro-oxobut-1-enyl group, to prevent decomposition .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assign signals for the hydrazino group (δ 6–8 ppm for NH protons) and trifluoro-oxobut-1-enyl moiety (distinct carbonyl peaks at ~170–180 ppm) .
- IR spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=C (1600 cm⁻¹), and NH stretching (3200–3400 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula by matching the exact mass of the parent ion .
Q. How can researchers ensure the stability of the hydrazine linkage during storage?
- Storage conditions : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis of the hydrazino group .
- Solvent compatibility : Avoid protic solvents (e.g., water, ethanol) that may degrade the hydrazine moiety; use anhydrous DMSO or DMF for dissolution .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoro-oxobut-1-enyl group in nucleophilic additions?
- Electrophilic character : The electron-withdrawing trifluoromethyl and ketone groups activate the α,β-unsaturated system for Michael additions or cycloadditions. Kinetic studies using NMR or in situ FTIR can track reaction progress .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while protic solvents may stabilize intermediates via hydrogen bonding .
Q. How can structural modifications to the thiophene ring influence bioactivity?
- Structure-activity relationship (SAR) : Replace the 4-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Functional group swaps : Substitute the ethoxycarbonyl group with amides or sulfonamides to modulate solubility and pharmacokinetic properties .
Q. How should researchers address contradictions in spectral data between experimental and computational predictions?
- Dynamic NMR analysis : Variable-temperature NMR can resolve discrepancies caused by conformational flexibility or tautomerism in the hydrazino group .
- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental IR/NMR spectra to identify overlooked stereoelectronic effects .
Q. What strategies optimize the compound’s interaction with enzymatic targets like kinases or proteases?
- Docking studies : Use software (e.g., AutoDock Vina) to model binding poses, focusing on hydrogen bonding between the hydrazino group and catalytic residues .
- In vitro assays : Measure IC50 values against target enzymes under varied pH and ionic strength to map interaction thermodynamics .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC-UV at 254 nm. The trifluoro-oxobut-1-enyl group is prone to hydrolysis at alkaline pH .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C for most thiophene derivatives) .
Q. What chromatographic techniques resolve co-eluting impurities during purification?
- Two-dimensional TLC : Use hexane:ethyl acetate (nonpolar) and chloroform:methanol (polar) systems to separate hydrazine byproducts .
- Preparative HPLC : Optimize gradients (e.g., 30% → 70% acetonitrile in water) with C18 columns for baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
